molecular formula C14H11FO3 B8297253 Methyl 4-(3-fluorophenoxy)benzoate

Methyl 4-(3-fluorophenoxy)benzoate

Cat. No.: B8297253
M. Wt: 246.23 g/mol
InChI Key: XXHOEXLZBRUPPI-UHFFFAOYSA-N
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Description

Methyl 4-(3-fluorophenoxy)benzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with a 3-fluorophenoxy group at the para position. Fluorine substitution is known to enhance lipophilicity, metabolic stability, and electronic effects, making such compounds relevant in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C14H11FO3

Molecular Weight

246.23 g/mol

IUPAC Name

methyl 4-(3-fluorophenoxy)benzoate

InChI

InChI=1S/C14H11FO3/c1-17-14(16)10-5-7-12(8-6-10)18-13-4-2-3-11(15)9-13/h2-9H,1H3

InChI Key

XXHOEXLZBRUPPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 4-(3-fluorophenoxy)benzoate with key analogs, emphasizing substituent effects, synthesis, and properties:

Compound Substituents Molecular Formula Key Properties Synthesis Notes
This compound 3-fluorophenoxy at C4 C₁₄H₁₁FO₃ Expected higher lipophilicity due to fluorine; potential for π-π stacking . Likely synthesized via nucleophilic substitution or esterification (analogous to ).
Methyl 4-(4-fluorophenoxy)benzoate (C4, ) 4-fluorophenylquinoline-piperazine-benzoate C₂₈H₂₃FN₂O₃ Yellow solid; HRMS confirmed; biological activity inferred from quinoline moiety . Synthesized via piperazine coupling and crystallization from ethyl acetate .
Methyl 4-(3-formylphenoxy)benzoate (C, ) 3-formylphenoxy at C4 C₁₅H₁₂O₄ Reactive aldehyde group enables further derivatization; intermediate in drug design . Prepared via K₂CO₃/KI-mediated coupling in CH₃CN at 70°C .
Methyl (S)-4-(2-(3-(2-fluorophenyl)ureido)-2-phenylacetamido)benzoate (4d, ) Ureido-phenylacetamido at C4 C₂₃H₁₉FN₂O₄ White powder; ESI-MS m/z: 439.2 [M+H]⁺; fluorophenyl enhances binding affinity . Synthesized via urea formation between aniline derivatives and benzoate intermediates .
Ethyl 4-((3-((4-acetylphenyl)amino)...)benzoate (9, ) Tetrafluoropropan-2-yloxy at C4 C₂₀H₁₇F₄NO₄ Yellow oil; 71% yield; acetyl group modulates solubility . Prepared via iodonium salt-mediated coupling in MeCN .

Key Observations:

Substituent Position and Electronic Effects: The 3-fluorophenoxy group in the target compound introduces steric and electronic effects distinct from 4-fluorophenoxy analogs (e.g., C4 in ). Fluorine at the meta position may reduce symmetry and alter dipole moments compared to para-substituted derivatives .

Synthetic Strategies: this compound likely shares synthetic pathways with ’s compound C, utilizing nucleophilic aromatic substitution between methyl 4-hydroxybenzoate and 3-fluorophenol under basic conditions. Purification methods vary: crystallization () vs. chromatography ().

Biological Relevance :

  • Fluorinated benzoates, such as 4d (), exhibit enhanced pharmacokinetic profiles due to fluorine’s electronegativity and metabolic stability. The target compound’s lack of polar groups (e.g., urea or amide) may limit solubility but improve membrane permeability .

Research Findings and Challenges

  • Structural Confirmation: Analogous compounds (e.g., ) rely on NMR and HRMS for structural validation. For this compound, similar techniques would confirm regiochemistry and purity.
  • For example, metsulfuron-methyl () is a sulfonylurea herbicide, highlighting the role of benzoate scaffolds in pesticide design.
  • Limitations : The absence of melting point, solubility, or crystallographic data for the target compound necessitates extrapolation from analogs.

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